

O-Ethylisourea hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **O-Ethylisourea hydrochloride**

Cat. No.: **B1590001**

[Get Quote](#)

Core Identification and Significance

O-Ethylisourea hydrochloride is an organic salt belonging to the isourea class of compounds.

[1] It serves as a stable, easy-to-handle precursor for the introduction of the guanidine functional group, a moiety found in numerous natural products and pharmaceuticals, such as the amino acid arginine. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a practical choice for laboratory and industrial applications.[2]

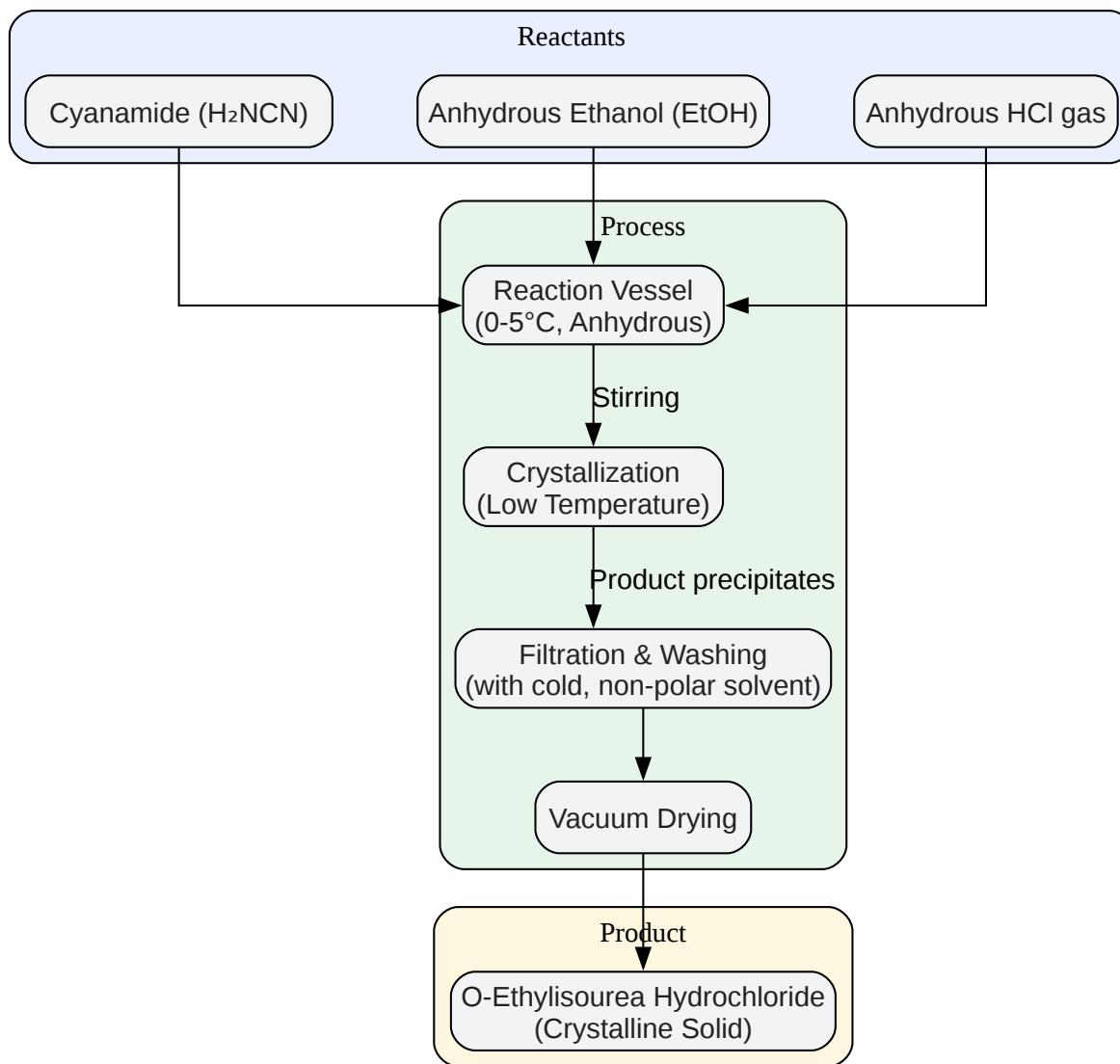
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 31407-74-6[1][3][4][5]

Its primary significance lies in its role as an electrophilic partner in reactions with nucleophilic amines to form substituted guanidines.[2] This transformation is a cornerstone in the synthesis of complex molecules where the guanidinium group is essential for biological activity, often by participating in hydrogen bonding interactions with biological targets.[6][7]

Physicochemical Properties

The physical and chemical characteristics of **O-Ethylisourea hydrochloride** dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline powder.[1] A summary of its key properties is presented below.


Property	Value	Source(s)
Molecular Formula	C ₃ H ₉ CIN ₂ O	[1] [4]
Molecular Weight	124.57 g/mol	[3] [4]
CAS Number	31407-74-6	[1] [3] [4] [5]
Melting Point	99-101 °C	[3]
Boiling Point	95.3 °C at 760 mmHg	[3]
Solubility	Soluble in water	[1]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[1] [3]
EINECS Number	250-617-6	[3] [8]
Canonical SMILES	CCOC(=N)N.Cl	[1]
InChI Key	TVHBMXJAQHVCSA- UHFFFAOYSA-N	[1]

The recommended storage under an inert atmosphere at refrigerated temperatures is critical to prevent degradation.[\[1\]](#)[\[3\]](#) The hydrochloride salt is known to be somewhat unstable, potentially splitting off ethyl chloride over time, a process that is mitigated by proper storage.[\[2\]](#)

Synthesis and Purification

The synthesis of O-alkylisoureas, including the ethyl variant, is most commonly achieved through the acid-catalyzed reaction of cyanamide with an alcohol, a variation of the Pinner reaction. The use of anhydrous hydrogen chloride is crucial for this process.[\[2\]](#)[\[9\]](#)

The overall workflow involves the reaction of cyanamide with ethanol in the presence of hydrogen chloride, followed by isolation of the crystalline product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **O-Ethylisourea hydrochloride**.

Experimental Protocol: Synthesis from Cyanamide

Causality Note: This protocol is based on established methods for analogous compounds like O-methylisourea hydrochloride.^[9] The use of anhydrous conditions is paramount because water can hydrolyze the product and the cyanamide starting material. The reaction is conducted at low temperatures to control the exothermic nature of the HCl dissolution and subsequent reaction.

- Preparation: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube. Place anhydrous ethanol (e.g., 100 mL) in the flask and cool it to 0°C in an ice bath.
- Acidification: Bubble anhydrous hydrogen chloride gas through the stirred ethanol until the solution is saturated. The mass of the absorbed HCl should be monitored to ensure a stoichiometric excess relative to the cyanamide.
- Reaction: Slowly add solid cyanamide (e.g., 0.5 moles) in portions to the cold ethanolic HCl solution. Maintain the temperature below 5°C throughout the addition to prevent side reactions.
- Crystallization: After the addition is complete, allow the mixture to stir at low temperature for several hours, then let it stand in a refrigerator (2-8°C) overnight to facilitate complete crystallization of the product.
- Isolation & Purification: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Drying: Dry the purified **O-Ethylisourea hydrochloride** under vacuum to yield the final product.

Key Application: Guanidinylation of Amines

The principal application of **O-Ethylisourea hydrochloride** is as a guanylating or guanidinylating agent—a reagent used to transfer a guanidino group (-C(=NH)NH₂) to a primary or secondary amine.^[2]

Mechanism of Guanidinylation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon atom of the protonated isourea. This carbon is highly activated towards attack due to the electron-withdrawing nature of the adjacent protonated nitrogen and the oxygen atom. The subsequent collapse of the tetrahedral intermediate results in the elimination of ethanol, a stable leaving group, to form the resonance-stabilized guanidinium ion.

Caption: Simplified mechanism for the guanidinylation of a primary amine.

Protocol Trustworthiness: A typical guanidinylation reaction is performed in a polar solvent like water or DMF, often with an added base (e.g., triethylamine) to deprotonate the incoming amine nucleophile and neutralize the generated HCl. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting amine and the appearance of the more polar guanidinium product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **O-Ethylisourea hydrochloride**. The available safety data indicates that it is an irritant.[\[10\]](#)

Hazard Type	GHS Hazard Statement	GHS Precautionary Statement Codes
Skin Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313, P362
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P313
Respiratory Irritation	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233

Source: Sigma-Aldrich Safety Data Sheet[\[10\]](#)

Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.[\[10\]](#)

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
- Avoid breathing dust.[10]
- Wash hands thoroughly after handling.[10]

Storage:

- Store in a tightly closed container in a dry, well-ventilated place.[10]
- For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][3]

Conclusion

O-Ethylisourea hydrochloride (CAS: 31407-74-6) is a valuable and efficient reagent for the synthesis of guanidines. Its well-defined properties and predictable reactivity make it a staple in medicinal chemistry and organic synthesis for constructing molecules with this critical functional group. While its synthesis requires careful control of anhydrous conditions, its application in guanidinylation reactions is straightforward. Adherence to proper storage and safety protocols is essential to ensure both the reagent's integrity and the user's safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. DE2708973A1 - Crystalline O-ethyl-isourea hydrogen sulphate - prep'd. by reacting cyanamide with conc. sulphuric acid and ethanol - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. synchem.de [synchem.de]
- 5. ivychem.com [ivychem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Ethylisourea, HCl , 95% , 31407-74-6 - CookeChem [cookechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [O-Ethylisourea hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590001#o-ethylisourea-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com